molecular formula C19H20ClN3O2S2 B2357625 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide CAS No. 1797724-75-4

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide

Cat. No.: B2357625
CAS No.: 1797724-75-4
M. Wt: 421.96
InChI Key: QBPYOPIGJCXZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a benzo[d]thiazole-piperidine scaffold linked to a 2-chlorobenzenesulfonamide group. This compound combines a heterocyclic aromatic system (benzo[d]thiazole) with a piperidine ring, which is functionalized to enhance binding affinity and selectivity in biological systems. The 2-chlorobenzenesulfonamide moiety contributes to its physicochemical properties, including solubility and metabolic stability, while the piperidine spacer modulates conformational flexibility. This structural complexity positions it as a candidate for multitarget therapeutic applications, particularly in pain management and enzyme inhibition .

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S2/c20-15-5-1-4-8-18(15)27(24,25)21-13-14-9-11-23(12-10-14)19-22-16-6-2-3-7-17(16)26-19/h1-8,14,21H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPYOPIGJCXZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C20_{20}H22_{22}ClN3_3O2_2S
Molecular Weight: 419.5 g/mol
CAS Number: 1797400-98-6

The compound features a benzothiazole ring fused with a piperidine moiety, linked through a methyl group to a chlorobenzenesulfonamide structure. This unique configuration contributes to its diverse biological activities.

The primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play critical roles in the inflammatory process by converting arachidonic acid into prostaglandins, which are mediators of inflammation. By inhibiting these enzymes, the compound reduces the production of inflammatory mediators, thereby exerting anti-inflammatory effects.

Anti-inflammatory Effects

Research indicates that this compound demonstrates significant anti-inflammatory properties. It has been shown to inhibit the activity of COX enzymes effectively, leading to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α . This makes it a candidate for treating conditions characterized by inflammation.

Anticancer Potential

Studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines, including A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer). These compounds induce apoptosis and cell cycle arrest at specific concentrations .

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties. The ability to modify the benzothiazole nucleus enhances its activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

  • Inhibition of COX Enzymes:
    • A study reported that this compound effectively inhibited COX enzymes in vitro, leading to reduced prostaglandin synthesis and inflammation.
  • Anticancer Activity:
    • In research focusing on benzothiazole derivatives, compounds similar to this compound showed promising results in inhibiting cancer cell growth and inducing apoptosis in cultured cells .
  • Broad-Spectrum Antimicrobial Activity:
    • Various studies have indicated that modifications to the benzothiazole structure can enhance antimicrobial efficacy against both gram-positive and gram-negative bacteria, highlighting the versatility of this compound class in drug development .

Summary Table of Biological Activities

Activity Type Description References
Anti-inflammatoryInhibits COX enzymes; reduces inflammatory mediators
AnticancerInduces apoptosis; inhibits proliferation in cancer cells
AntimicrobialEffective against various bacterial strains

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous sulfonamides and heterocyclic derivatives, focusing on synthesis, substituent effects, and biological relevance.

Structural Analogues with Benzo[d]thiazole and Sulfonamide Moieties

describes compounds such as N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide (4–20) and N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dimethylphenyl)sulfonyl)piperidine-4-carboxamide (4–22) . These share the benzo[d]thiazole core but differ in sulfonyl substituents and piperidine linkage. Key distinctions include:

Compound ID Sulfonyl Substituent Yield (%) Key Structural Feature
Target Compound 2-chlorophenyl N/A Piperidin-4-ylmethyl linker
4–20 2,4-dichlorophenyl 48 Piperidine-4-carboxamide linker
4–22 2,4-dimethylphenyl 75 Electron-donating methyl groups
4–23 2,4-dimethoxyphenyl 62 Methoxy groups enhancing solubility

Key Findings :

  • Substituent Effects : Halogenated sulfonyl groups (e.g., dichloro in 4–20) improve binding to hydrophobic enzyme pockets but reduce synthetic yields (48%) compared to dimethyl-substituted derivatives (75% for 4–22) .
  • Linker Flexibility : The target compound’s piperidin-4-ylmethyl linker may enhance conformational adaptability relative to the rigid carboxamide linker in 4–20–4–25.
  • Solubility : Methoxy-substituted analogues (e.g., 4–23) exhibit higher aqueous solubility due to polar oxygen atoms, whereas the target’s chloro group prioritizes lipophilicity .
Thiazole-Acetamide Derivatives

lists compounds like 2-chloro-N-(thiazol-2-yl)-acetamide (1) and 2-(4-hydroxypiperidin-1-yl)-N-(thiazol-2-yl)-acetamide (6) , which replace sulfonamide with acetamide chains.

Compound ID Substituent Key Feature
1 2-chloroacetamide Simple thiazole-acetamide scaffold
6 4-hydroxypiperidine-acetamide Enhanced hydrogen-bonding capacity

Key Findings :

  • Metabolic Stability : Sulfonamides (e.g., the target compound) are more resistant to enzymatic hydrolysis than acetamides (1–10) due to stronger S–N bonds .
  • Hydrogen Bonding : Hydroxypiperidine derivatives (6–10) show improved receptor interactions but may suffer from reduced blood-brain barrier penetration compared to the target’s chloroaryl group .
Sulfonamide Derivatives with Varied Heterocycles

highlights N-(2-thiazolyl)-benzenesulfonamide derivatives, such as 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide , which feature fused pyrimidine-thioxo systems.

Key Findings :

  • Bioactivity : Thioxo-pyrimidine sulfonamides () demonstrate antimicrobial activity, whereas the target compound’s benzo[d]thiazole-piperidine system is optimized for CNS targets (e.g., pain receptors) .
  • Synthetic Complexity : The target compound requires multi-step synthesis involving piperidine functionalization, contrasting with simpler routes for ’s derivatives .

Preparation Methods

Synthesis of the Benzo[d]thiazole-Piperidine Core

Nitration and Reduction of 2-Chlorobenzo[d]thiazole

The benzothiazole scaffold is synthesized via nitration of 2-chlorobenzo[d]thiazole using concentrated sulfuric acid and nitric acid at 0–5°C, yielding a mixture of 6-nitro-2-chlorobenzo[d]thiazole (78%) and its 5-nitro isomer (8%). Recrystallization from ethanol isolates the 6-nitro derivative in 72% yield. Subsequent reduction with iron powder in acetic acid under reflux converts the nitro group to an amine, achieving 83% yield for 2-chloro-6-aminobenzo[d]thiazole. Tin(II) chloride in hydrochloric acid offers an alternative reduction pathway, albeit with lower efficiency (61% yield).

Piperidine Functionalization and Coupling

The piperidine ring is introduced via nucleophilic substitution or microwave-assisted coupling. In a representative protocol, tert-butoxycarbonyl (Boc)-protected piperidine-4-carboxylic acid reacts with 2-(4-aminophenyl)benzo[d]thiazole using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Microwave irradiation at 80°C for 20 minutes facilitates amide bond formation, yielding N-(4-(benzo[d]thiazol-2-yl)phenyl)piperidine-4-carboxamide intermediates (51–71% yield). Boc deprotection under acidic conditions generates the free piperidine amine, which is alkylated with methyl iodide or bromoacetate to install the methylene bridge.

Installation of the 2-Chlorobenzenesulfonamide Group

Sulfonylation of the Piperidine-Methyl Amine

The primary amine on the piperidine-methyl intermediate reacts with 2-chlorobenzenesulfonyl chloride in pyridine or dichloromethane. A typical procedure involves dropwise addition of the sulfonyl chloride to a cooled (0°C) solution of the amine, followed by stirring at room temperature for 3–5 hours. Pyridine acts as both solvent and base, neutralizing HCl byproducts. Quenching with ice water and neutralization to pH 7 precipitates the crude sulfonamide, which is recrystallized from ethanol or purified via silica gel chromatography (33–54% yield).

Table 1: Sulfonylation Reaction Conditions and Yields
Amine Intermediate Sulfonyl Chloride Solvent Temperature Time Yield
Piperidine-methyl amine 2-Chlorobenzenesulfonyl chloride Pyridine 0°C → RT 3 h 46%
Piperidine-methyl amine 2-Chlorobenzenesulfonyl chloride DCM RT 5 h 54%

Optimization Challenges and Regiochemical Control

Competing Nitro Group Orientation

During benzothiazole nitration, the 5-nitro isomer forms as a minor byproduct (8%). Selective recrystallization from ethanol enriches the 6-nitro derivative, but residual 5-nitro contamination necessitates chromatographic separation (ethyl acetate/DCM gradient). Iron reduction of the 5-nitro isomer produces 2-chloro-5-aminobenzo[d]thiazole, which requires distinct purification protocols.

Steric Hindrance in Piperidine Alkylation

Bulky substituents on the piperidine nitrogen impede methylene bridge installation. Employing a Boc-protected intermediate mitigates steric effects during alkylation, as demonstrated in EDC-mediated couplings. Post-alkylation Boc removal with trifluoroacetic acid restores the amine functionality without degrading the benzothiazole core.

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

Final compounds exhibit distinct proton environments:

  • Benzo[d]thiazole protons : Doublets at δ 7.58–8.07 ppm (J = 8.6–9.0 Hz).
  • Piperidine-methyl protons : Multiplet at δ 3.72–3.79 ppm for the methylene bridge.
  • Sulfonamide NH : Broad singlet at δ 10.16–11.56 ppm.

Mass Spectrometry (MS) Validation

Electrospray ionization (ESI+) confirms molecular ion peaks:

  • Benzo[d]thiazol-2-ylpiperidine : m/z 245.1 [M+H]+.
  • N-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide : m/z 462.0 [M+H]+.

Comparative Evaluation of Synthetic Routes

Yield Efficiency Across Methodologies

  • Iron reduction route : 83% yield (benzothiazole amination).
  • Microwave-assisted coupling : 71% yield (piperidine-benzothiazole linkage).
  • Sulfonylation : 46–54% yield (final step).

Solvent and Catalyst Impact

  • DMSO : Enhances cyanation reactions (54% yield) but complicates sulfonamide purification.
  • EDC/DMAP : Superior to traditional carbodiimides for amide bond formation.
  • Pyridine vs. dichloromethane : Pyridine improves sulfonyl chloride reactivity but requires neutralization.

Q & A

Q. Methodological validation :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methylene bridge between piperidine and sulfonamide) .
  • X-ray crystallography : Resolves spatial arrangement of the chlorophenyl group relative to the thiazole core .

Basic: What synthetic routes are commonly employed for this compound?

The synthesis typically involves multi-step reactions :

Benzo[d]thiazole formation : Condensation of o-aminothiophenol with aldehydes under oxidative conditions .

Piperidine functionalization : Alkylation at the 4-position of piperidine using methyl iodide or bromoacetophenone derivatives .

Sulfonamide coupling : Reaction of 2-chlorobenzenesulfonyl chloride with the piperidine-methyl intermediate in DMF with triethylamine as a base .

Q. Key challenges :

  • Low yields (~40–60%) in the final coupling step due to steric hindrance from the bulky piperidine-thiazole system .
  • Purification : Use of column chromatography with ethyl acetate/hexane gradients to isolate the sulfonamide product .

Advanced: How can researchers optimize reaction conditions to improve synthetic yields?

Q. Experimental design considerations :

  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .
  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of chlorophenyl groups .
  • Solvent optimization : Replace DMF with acetonitrile to reduce byproduct formation in the final step .

Data-driven example :
A study on similar sulfonamides achieved 94% yield using microwave-assisted synthesis (120°C, 30 minutes) instead of conventional heating .

Advanced: How can contradictory bioactivity data across assays be resolved?

Case study : A compound analog showed IC₅₀ = 10 µM in MTT assays but no activity in live-cell imaging. Potential causes:

  • Assay conditions : Varying pH or serum content in cell culture media alters compound stability .
  • Metabolic interference : Liver microsome assays revealed rapid degradation of the piperidine ring in certain media .

Q. Resolution workflow :

Parallel assays : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) .

Stability profiling : Use LC-MS to monitor compound degradation kinetics in different buffers .

Basic: What analytical techniques are critical for characterizing this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 423.0824) and isotopic patterns .
  • Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • HPLC-PDA : Validates purity (>95%) using a C18 column with methanol/water eluent .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Q. Key findings from analogs :

Modification Effect on Activity Reference
Replacement of Cl with F↑ Solubility but ↓ target binding
Substitution of piperidine with morpholine↑ Metabolic stability
Addition of methyl group to thiazole↑ Anticancer activity (IC₅₀ = 2.1 µM)

Q. Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase IX) .
  • In vitro mutagenesis : Modify residues in the binding pocket to validate docking predictions .

Advanced: What strategies address low bioavailability in preclinical models?

Q. Pharmacokinetic challenges :

  • Poor absorption : LogP = 3.5 indicates high lipophilicity, limiting aqueous solubility .
  • Rapid clearance : Piperidine N-demethylation by CYP3A4 enzymes reduces plasma half-life .

Q. Solutions :

  • Prodrug design : Introduce phosphate esters at the sulfonamide group to enhance solubility .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to improve circulation time (tested in murine models) .

Basic: What in vitro assays are recommended for initial biological screening?

Assay Type Protocol Key Metrics Reference
Antimicrobial Disk diffusion (S. aureus, E. coli)Zone of inhibition
Anticancer MTT assay (MCF-7, A549)IC₅₀ values
Enzyme inhibition Fluorescence-based (e.g., kinase assays)% inhibition at 10 µM

Note : Include positive controls (e.g., doxorubicin for anticancer assays) to validate experimental conditions .

Advanced: How can computational modeling predict off-target effects?

Q. Tools and workflows :

Pharmit : Screen against a library of 500+ human receptors to identify potential off-targets .

Molecular dynamics simulations (GROMACS) : Simulate compound behavior in lipid bilayers to predict CNS penetration .

ADMET Prediction (SwissADME) : Estimate toxicity risks (e.g., hERG channel inhibition) .

Validation : Compare in silico predictions with in vitro safety profiling (e.g., hepatotoxicity in HepG2 cells) .

Advanced: How to resolve discrepancies in enzyme inhibition data between recombinant proteins and cell-based assays?

Q. Hypotheses :

  • Protein misfolding : Recombinant proteins may lack post-translational modifications critical for activity .
  • Cell permeability : The compound may not penetrate intact cells effectively, unlike in cell-free systems .

Q. Experimental approaches :

  • Western blotting : Quantify target enzyme levels in cell lysates vs. recombinant preparations .
  • Intracellular accumulation assay : Use LC-MS to measure compound concentrations in cytosol vs. extracellular medium .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.